molecular formula C27H23N5O4 B1662883 Pranlukast hemihydrate CAS No. 150821-03-7

Pranlukast hemihydrate

Cat. No.: B1662883
CAS No.: 150821-03-7
M. Wt: 481.5 g/mol
InChI Key: NBQKINXMPLXUET-UHFFFAOYSA-N
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Description

Pranlukast hemihydrate (C₂₇H₂₃N₅O₄·½H₂O) is a selective, competitive antagonist of cysteinyl leukotriene type 1 (CysLT1) receptors, clinically used to manage chronic bronchial asthma and prevent exercise-induced bronchoconstriction . Its molecular weight is 490.51 g/mol, with a solubility of 1.03 μg/mL in water at 37°C and ≥10 mg/mL in DMSO at 25°C . The compound exhibits poor oral bioavailability (~4.3% in rats), attributed to its low aqueous solubility and wettability . To address these limitations, advanced formulations such as surface-modified microparticles, self-microemulsifying drug delivery systems (SMEDDS), and cyclodextrin complexes have been developed .

Preparation Methods

Chemical Reactions Analysis

Pranlukast undergoes various chemical reactions, including:

Scientific Research Applications

Therapeutic Applications

1. Asthma Management
Pranlukast is effective in treating uncontrolled asthma, particularly when used in conjunction with inhaled corticosteroids (ICS). A study comparing two formulations of pranlukast, Prakanon® and Onon®, found that both had similar efficacy in controlling asthma symptoms, with a final asthma control rate of 81% for Prakanon® and 76% for Onon® . The study also reported no significant differences in adverse effects between the two formulations.

2. Allergy Treatment
Research indicates that pranlukast hemihydrate can inhibit airway hyperresponsiveness in patients suffering from conditions like cedar pollinosis. This suggests its potential application in treating allergic rhinitis and other allergic conditions .

Formulation and Bioavailability Enhancements

1. Improved Oral Bioavailability
One of the significant challenges with this compound is its poor solubility in water, which affects its bioavailability. Various studies have focused on enhancing the dissolution rate and oral bioavailability through innovative formulation techniques:

  • Surface-Modified Microparticles : A study developed surface-modified this compound microparticles using spray-drying methods with hydroxypropylmethyl cellulose (HPMC) and sucrose laurate. This approach resulted in a marked increase in solubility (up to 1,900-fold) and improved oral bioavailability, achieving approximately 2.5-fold increases in the area under the curve (AUC) compared to commercial products .
  • Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Another approach involved using SMEDDS to enhance the oral absorption of this compound. The SMEDDS formulation demonstrated a threefold increase in bioavailability compared to plain aqueous suspensions, indicating its effectiveness as an alternative delivery method for poorly soluble drugs .

Case Studies

Study Objective Methodology Findings
Prakanon® vs. Onon® Compare efficacy in asthma controlClinical trial with 30 patientsNo significant differences; both effective with high compliance
Microparticle Development Enhance dissolution and bioavailabilitySpray-drying method with HPMC and sucrose laurateAchieved significant solubility improvement (up to 1,900-fold)
SMEDDS Application Improve oral absorptionFormulation of SMEDDS for this compoundThreefold increase in bioavailability compared to plain suspension

Comparison with Similar Compounds

Pharmacological Targets and Mechanisms

  • Pranlukast : Selectively inhibits CysLT1 receptors, blocking leukotriene-induced bronchoconstriction and inflammation .
  • Montelukast : Also a CysLT1 antagonist but exhibits additional soluble epoxide hydrolase (sEH) inhibitory activity .
  • Zafirlukast : Dual modulator of sEH and peroxisome proliferator-activated receptor gamma (PPARγ), offering broader anti-inflammatory effects .
Compound Primary Target Secondary Targets
Pranlukast CysLT1 receptor None
Montelukast CysLT1 receptor sEH inhibitor
Zafirlukast CysLT1 receptor sEH inhibitor, PPARγ agonist

Key Insight : Pranlukast’s specificity for CysLT1 may reduce off-target effects compared to Zafirlukast but limits its anti-inflammatory scope .

Formulation Strategies and Bioavailability Enhancement

Pranlukast Hemihydrate

  • Surface-Modified Microparticles :
    • Composed of hydroxypropyl methylcellulose (HPMC) and sucrose laurate.
    • Increased dissolution rate by 75.7-fold (pH 6.8) and bioavailability by 2.5-fold (AUC₀→₁₂h: 2,284.6 vs. 904.2 ng·h/mL) compared to commercial capsules .
  • SMEDDS :
    • Utilized Labrasol and Transcutol HP, achieving 2.7- and 2.8-fold increases in AUC and Cmax, respectively, versus aqueous suspensions .
  • Cyclodextrin Complexes :
    • β-cyclodextrin (βCD) complexes reduced particle size to 0.04–0.06 μm, enhancing dissolution in aqueous media .

Montelukast and Zafirlukast

  • Montelukast : Commonly formulated as chewable tablets or oral granules, leveraging its higher intrinsic solubility (20–30 μg/mL in water).
  • Zafirlukast : Requires food for optimal absorption due to lipophilicity; formulations often include lipid-based carriers .

Comparative Dissolution Data :

Formulation Maximum Dissolution (%) Bioavailability Enhancement
Pranlukast (F7 Microparticles) 90.8% (pH 6.8) 2.5× AUC vs. commercial
Pranlukast SMEDDS N/A 2.7× AUC vs. suspension
Montelukast Oral Granules >90% (pH 6.8) 1.5× vs. conventional

Key Insight : Pranlukast requires more aggressive formulation optimization than Montelukast due to its lower solubility .

Physicochemical Properties

Parameter This compound Montelukast Zafirlukast
Molecular Weight (g/mol) 490.51 608.18 575.70
Water Solubility (μg/mL) 1.03 (37°C) 20–30 (25°C) <1 (25°C)
LogP 4.2 8.1 6.5
Melting Point (°C) 192.1 147–150 138–140

Key Insight : Pranlukast’s intermediate logP (4.2) suggests balanced lipophilicity but still requires surfactants (e.g., sucrose laurate) for dissolution .

Biological Activity

Pranlukast hemihydrate is a selective, competitive antagonist of cysteinyl leukotriene receptors, primarily used in the management of asthma and allergic rhinitis. This article explores its biological activity, focusing on its pharmacokinetics, efficacy in clinical settings, and formulation advancements aimed at improving its bioavailability.

Pharmacokinetics

This compound exhibits low solubility in water, with reported values around 1.03 μg/mL at 37°C. Its absolute bioavailability after oral administration is approximately 4.3% in rats, with food intake influencing absorption rates significantly. For instance, a minimum of 12.5% of an oral dose is absorbed when taken post-meal, as evidenced by urinary and fecal excretion studies in healthy volunteers .

Table 1: Solubility of this compound

ConditionSolubility (μg/mL)
Water (37°C)1.03
Hydroxypropylmethyl cellulose682.03
Sucrose laurate682.03

Formulation Advancements

To enhance the drug's oral bioavailability, various formulations have been developed. A notable study utilized surface-modified microparticles created through a spray-drying method using hydroxypropylmethyl cellulose and sucrose laurate. This formulation demonstrated a significant increase in dissolution rates—up to 85% within 30 minutes in a dissolution medium at pH 6.8—and improved pharmacokinetic parameters compared to commercial products .

Case Study: Efficacy Comparison

A clinical trial compared two formulations of pranlukast: Prakanon® (modified pranlukast) and Onon®. The study involved 30 patients with uncontrolled asthma, assessing lung function and asthma control rates. Results indicated no significant differences between the two drugs in terms of efficacy or side effects, with an asthma control rate of 81% for Prakanon® versus 76% for Onon® .

Table 2: Clinical Trial Results

ParameterPrakanon® (n=21)Onon® (n=21)p-value
Final asthma control rate81%76%NS
Changes from baseline (ACT)2.3 ± 4.32.5 ± 3.9NS
Adverse events (AEs)11 (33%)11 (33%)NS

Biological Activity in Asthma Management

This compound has been shown to effectively inhibit airway hyperresponsiveness in various patient populations, including those with allergic conditions such as Japanese cedar pollinosis. In a study involving non-asthmatic patients, pranlukast significantly reduced airway responsiveness compared to control groups receiving other treatments like fexofenadine .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Pranlukast hemihydrate purity and crystallinity?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for confirming crystallinity and distinguishing between anhydrous and hemihydrate forms. For example, DSC thermograms show distinct endothermic peaks for dehydration events near 100°C and melting points around 233°C (with decomposition) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, ensuring ≥98% purity as per pharmacopeial standards .

Q. How does this compound interact with leukotriene receptors, and what experimental models validate its antagonism?

Methodological Answer:

  • Competitive radioligand binding assays using [³H]LTD4 and [³H]LTE4 in lung membrane preparations are standard. This compound exhibits Kᵢ values of 0.63 ± 0.11 nM for LTE4 and 0.99 ± 0.19 nM for LTD4, confirming high selectivity .
  • In vitro functional assays (e.g., guinea pig tracheal contraction) and in vivo murine asthma models are used to validate receptor antagonism and dose-response relationships .

Q. What solvents are optimal for dissolving this compound in preclinical studies?

Methodological Answer:

  • This compound is highly lipophilic (logP = 3.88) and exhibits poor aqueous solubility (practically insoluble in water). Dimethyl sulfoxide (DMSO) at ≥10 mg/mL or ethanol (99.5%) with surfactants (e.g., Tween 20) are preferred for in vitro studies .
  • For oral bioavailability studies, self-microemulsifying drug-delivery systems (SMEDDS) containing Lauroglycol FCC® and Cremophor EL® enhance solubility to 2.65 ± 0.10 mg/g .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Discrepancies in solubility values (e.g., 2.65 mg/g in SMEDDS vs. higher values in organic solvents) arise from solvent polarity and surfactant interactions. Phase solubility diagrams and molecular dynamic simulations can model solvent-drug interactions .
  • Validate experimental conditions using thermodynamic parameters (e.g., Gibbs free energy, enthalpy) derived from van’t Hoff plots to identify temperature-dependent anomalies .

Q. What experimental design principles improve the oral bioavailability of this compound in animal models?

Methodological Answer:

  • Particle surface modification with hydroxypropyl methylcellulose (HPMC) and sodium lauryl sulfate (SLS) in a 1:1:2 ratio (Drug:HPMC:SL) reduces particle size to <200 nm, achieving stable plasma concentrations (Cₘₐₓ = 120 ng/mL) over 12 hours .
  • Pharmacokinetic studies should use crossover designs with washout periods to minimize inter-subject variability. Non-compartmental analysis (NCA) is recommended for calculating AUC and t₁/₂ .

Q. How can researchers address challenges in replicating in vitro binding affinity results in in vivo systems?

Methodological Answer:

  • Protein binding effects (e.g., serum albumin) and first-pass metabolism may reduce free drug availability. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro Kᵢ values .
  • Validate findings with knockout mouse models (e.g., CYP3A4-deficient) to isolate metabolic pathways impacting bioavailability .

Q. What statistical methods are appropriate for analyzing contradictory data in formulation optimization studies?

Methodological Answer:

  • Multivariate regression analysis (e.g., PLS regression) can identify key formulation variables (e.g., surfactant ratios, homogenization speed) impacting solubility and stability .
  • For dose-response studies with small sample sizes, Bayesian hierarchical models improve robustness by pooling data across experiments .

Q. Methodological Guidelines for Data Reporting

Q. How should researchers document synthetic procedures and characterization data for this compound derivatives?

  • Follow Beilstein Journal of Organic Chemistry guidelines :

  • Report synthetic steps with exact molar ratios , reaction times, and purification methods (e.g., column chromatography with silica gel 60).
  • Provide ¹H/¹³C NMR (δ in ppm), HRMS (m/z), and elemental analysis (C, H, N within ±0.4% of theoretical) for new compounds .
  • Deposit large datasets (e.g., crystallographic data) in public repositories like Cambridge Structural Database .

Q. What are best practices for ensuring reproducibility in pharmacokinetic studies?

  • Detailed Supplementary Materials : Include homogenization protocols (e.g., rotor-stator speed at 15,000 rpm for 10 minutes) and storage conditions (e.g., -80°C with desiccants) .
  • NIH Guidelines Compliance : Report animal strain, sex, and weight ranges explicitly. For example, use male Sprague-Dawley rats (200–250 g) with ad libitum access to water .

Properties

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043782
Record name Pranlukast
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Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103177-37-3
Record name Pranlukast
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Record name Pranlukast
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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